5-fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide
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Overview
Description
5-fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide is a fluorinated organic compound that belongs to the class of pyridine derivatives. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications. Fluorinated compounds are known for their stability, lipophilicity, and ability to form strong bonds with biological targets, which makes them important in medicinal chemistry and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the direct fluorination of pyridine derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often require the use of solvents like acetonitrile or dichloromethane and may be carried out at room temperature or under mild heating .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled introduction of fluorine atoms. The use of advanced fluorinating agents and catalysts can enhance the yield and selectivity of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) to convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; solvents like water or acetic acid; temperatures ranging from room temperature to mild heating.
Reduction: Lithium aluminum hydride (LAH), sodium borohydride; solvents like ether or tetrahydrofuran (THF); typically carried out at low temperatures.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: Studied for its interactions with biological targets, including enzymes and receptors. Its fluorinated structure enhances binding affinity and selectivity.
Medicine: Investigated for potential therapeutic applications, including as an anti-inflammatory or anticancer agent. Fluorinated compounds are often explored for their improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 5-fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and van der Waals interactions with biological molecules. This can lead to inhibition of enzyme activity or modulation of receptor function. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-2-(trifluoromethyl)pyridine
- 6-fluoro-3-(trifluoromethyl)pyridine
- 4-fluoro-5-(trifluoromethyl)pyridine
Uniqueness
5-fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide is unique due to the specific positioning of the fluorine and sulfonamide groups on the pyridine ring. This arrangement imparts distinct chemical reactivity and biological activity compared to other fluorinated pyridine derivatives. The combination of fluorine atoms and the sulfonamide group enhances its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various applications .
Properties
CAS No. |
2639431-65-3 |
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Molecular Formula |
C6H4F4N2O2S |
Molecular Weight |
244.2 |
Purity |
95 |
Origin of Product |
United States |
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